molecular formula C16H11FO4 B2965999 3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 302918-20-3

3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2965999
CAS No.: 302918-20-3
M. Wt: 286.258
InChI Key: PZWFKHRCXBIDHA-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 7-hydroxy-2-methyl-4H-chromen-4-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a candidate for studying cellular processes and disease mechanisms.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and technologies, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may result from the modulation of signaling pathways involved in inflammation, such as the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
  • 3-(4-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
  • 3-(4-methylphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Uniqueness

3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO4/c1-9-16(21-12-5-2-10(17)3-6-12)15(19)13-7-4-11(18)8-14(13)20-9/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWFKHRCXBIDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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